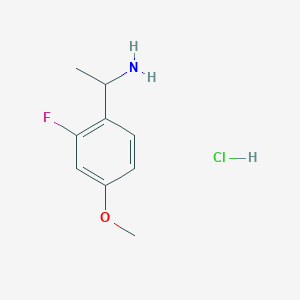
4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene is an organic compound characterized by a bromine atom, a cyclopropoxy group, and a methylsulfanyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene typically involves multiple steps:
Cyclopropoxylation: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the brominated benzene with cyclopropanol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Methylsulfanylation: The final step involves the introduction of the methylsulfanyl group. This can be achieved by reacting the intermediate compound with methylthiol (CH3SH) in the presence of a suitable catalyst like copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Palladium catalysts, bases like NaH or KOtBu
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated benzene derivatives
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of brominated and sulfur-containing aromatic compounds on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways involving sulfur and bromine atoms.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through its bromine, cyclopropoxy, and methylsulfanyl groups. These interactions can modulate biological pathways, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1-methoxy-2-(methylsulfanyl)benzene
- 4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene
- 4-Bromo-1-cyclopropoxy-2-(methylsulfonyl)benzene
Uniqueness
4-Bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene is unique due to the presence of both a cyclopropoxy group and a methylsulfanyl group on the benzene ring
Eigenschaften
CAS-Nummer |
1243466-90-1 |
|---|---|
Molekularformel |
C10H11BrOS |
Molekulargewicht |
259.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



